molecular formula C6H8ClN3 B597038 5-Chloro-N2-methylpyridine-2,3-diamine CAS No. 100114-37-2

5-Chloro-N2-methylpyridine-2,3-diamine

Cat. No.: B597038
CAS No.: 100114-37-2
M. Wt: 157.601
InChI Key: VMWQUMKADFQDBI-UHFFFAOYSA-N
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Description

5-Chloro-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It belongs to the class of pyridine derivatives and is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the N2 position of the pyridine ring.

Chemical Reactions Analysis

5-Chloro-N2-methylpyridine-2,3-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling with sterically hindered boronic acids.

Comparison with Similar Compounds

5-Chloro-N2-methylpyridine-2,3-diamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its applications in diverse fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

5-chloro-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWQUMKADFQDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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